molecular formula C30H46NO7P B1204618 fosinopril

fosinopril

货号: B1204618
分子量: 563.7 g/mol
InChI 键: BIDNLKIUORFRQP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

福辛普利的合成涉及多个步骤,从合适的环己胺衍生物开始。 关键步骤包括膦酸部分的形成以及该部分与脯氨酸衍生物的偶联 . 反应条件通常涉及使用有机溶剂和催化剂以促进所需产物的形成 .

工业生产方法

福辛普利的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高效反应器、连续流动工艺和严格的质量控制措施,以确保最终产品的纯度和一致性 .

科学研究应用

Cardiovascular Applications

Hypertension Management
Fosinopril is widely recognized for its role in treating mild to moderate hypertension. Studies show that it effectively lowers blood pressure and improves cardiovascular outcomes. For instance, a comparative study indicated that this compound is at least as effective as enalapril in enhancing exercise tolerance in patients with congestive heart failure (CHF) .

Congestive Heart Failure
In CHF, this compound not only alleviates symptoms but also improves functional capacity and slows disease progression. Its dual excretion route is particularly beneficial for patients with renal insufficiency, making it a preferred choice in managing CHF .

Renal Protection

Diabetic Nephropathy
Research indicates that this compound has protective effects on renal function, especially in diabetic nephropathy. A study involving diabetic rat models demonstrated that treatment with this compound significantly reduced markers of renal damage, such as blood urea nitrogen and creatinine levels . The results are summarized in the following table:

IndexControl GroupModel GroupThis compound GroupP Value
Body Weight (g)400.16±25.26296.15±28.74324.18±27.15<0.001
Kidney Index (mg/g)3.72±0.154.91±0.214.14±0.18<0.001
Blood Glucose (mM)5.61±0.5620.16±3.6519.23±2.98<0.001
Creatinine (μM)48.29±4.15100.76±5.1264.23±4.56<0.001
Urea Nitrogen (mM)6.23±1.1517.58±2.3612.28±2.43<0.001
24 h Urea Protein (mg)8.18±0.56108.56±4.2579.43±4.13<0.001

These findings suggest that this compound can ameliorate diabetic nephropathy by lowering inflammatory markers such as chemerin and vascular endothelial growth factor (VEGF), which are elevated during the disease process .

Adverse Effects and Case Studies

While this compound is generally well-tolerated, it can cause adverse effects, including rare instances of hepatotoxicity leading to cholestatic jaundice, as documented in a case study involving a patient who developed severe jaundice after starting treatment with this compound . The patient was successfully treated with plasma exchange therapy, highlighting the importance of monitoring liver function during treatment .

属性

IUPAC Name

4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46NO7P/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDNLKIUORFRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46NO7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861108
Record name 4-Cyclohexyl-1-({[2-methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl}acetyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
fosinopril
Reactant of Route 2
fosinopril
Reactant of Route 3
fosinopril
Reactant of Route 4
fosinopril
Reactant of Route 5
fosinopril
Reactant of Route 6
Reactant of Route 6
fosinopril

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。